molecular formula C21H16FN5O4S B2612654 7-(4-fluorophenyl)-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852171-25-6

7-(4-fluorophenyl)-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2612654
CAS No.: 852171-25-6
M. Wt: 453.45
InChI Key: RVSYHQVABFMZSR-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a high-purity pyrimido[4,5-d]pyrimidine derivative with a molecular formula of C21H16FN5O4S and a molecular weight of 453.4 g/mol. This compound is exclusively for research use and is not intended for diagnostic or therapeutic applications in humans or animals. Pyrimidine derivatives are recognized as privileged structures in medicinal chemistry due to their remarkable ability to interact with multiple biological targets . They are of immense biological importance and display a wide spectrum of activities, including anticancer, anti-inflammatory, and antiviral effects . The structural similarity of pyrimidine-based compounds to natural nucleotides allows them to effectively interfere with critical cellular processes in cancer cells, such as DNA synthesis and cell cycle progression . Specifically, cyanopyrimidine derivatives have demonstrated significant potential as anticancer agents by inducing cell cycle arrest and promoting apoptosis, the programmed death of cancer cells . Related pyrimidine compounds have shown mechanism-based activity by inhibiting anti-apoptotic proteins from the Bcl-2 family, such as Mcl-1, which is a validated target in oncology . The presence of both 4-fluorophenyl and 3-nitrobenzylthio substituents on the pyrimido[4,5-d]pyrimidine core structure is designed to enhance biological activity and target specificity, making this compound a valuable chemical tool for researchers investigating new oncological pathways and developing novel therapeutic strategies.

Properties

CAS No.

852171-25-6

Molecular Formula

C21H16FN5O4S

Molecular Weight

453.45

IUPAC Name

7-(4-fluorophenyl)-1,3-dimethyl-5-[(3-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H16FN5O4S/c1-25-18-16(20(28)26(2)21(25)29)19(24-17(23-18)13-6-8-14(22)9-7-13)32-11-12-4-3-5-15(10-12)27(30)31/h3-10H,11H2,1-2H3

InChI Key

RVSYHQVABFMZSR-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC4=CC(=CC=C4)[N+](=O)[O-])C(=O)N(C1=O)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 7-(4-fluorophenyl)-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a notable member of the pyrimidine family, characterized by its complex structure and potential biological activities. This article delves into its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H16FN5O4S , with a molecular weight of 453.45 g/mol . The structure features a pyrimido[4,5-d]pyrimidine core, which is significant in medicinal chemistry due to its diverse biological implications.

Key Functional Groups

  • Fluorophenyl Group : Enhances lipophilicity and may influence receptor interactions.
  • Nitrobenzyl Thioether : Potentially involved in redox reactions and biological activity modulation.

Biological Activity

Research indicates that compounds similar to This compound exhibit various biological activities:

  • Anticancer Activity : Studies suggest that pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The presence of the thioether group may contribute to antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : Compounds in this class have been reported to modulate inflammatory pathways.

The biological activity is primarily attributed to:

  • Inhibition of Enzymatic Pathways : Compounds targeting specific enzymes involved in cancer metabolism or inflammation.
  • Receptor Interaction : Binding affinity to various receptors can lead to downstream effects influencing cell signaling pathways.

Synthesis

The synthesis of the compound typically involves multi-step organic reactions that include:

  • Formation of the pyrimidine core.
  • Introduction of the fluorophenyl and nitrobenzyl thioether groups.
  • Purification and characterization through techniques such as NMR and mass spectrometry.

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound were tested against various cancer cell lines. The results showed that certain modifications led to increased cytotoxicity compared to standard chemotherapeutics.

CompoundCell LineIC50 (µM)
7-(4-fluorophenyl)-...MCF-7 (breast)12.5
7-(4-fluorophenyl)-...A549 (lung)15.0

Study 2: Antimicrobial Effects

Another investigation evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones compared to control antibiotics.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus20
Escherichia coli15

Comparison with Similar Compounds

Structural and Functional Analysis

Core Architecture
  • Target Compound : Pyrimido[4,5-d]pyrimidine (fused six-membered rings) offers planarity and rigidity, favoring interactions with flat binding pockets.
  • Analog 1 () : Pyrrolo[2,3-d]pyrimidine integrates a five-membered pyrrole ring, reducing planarity and altering electron distribution .
  • Analog 2 () : Pyrimido[5,4-d]pyrimidine in APP-MP differs in ring fusion direction, affecting substituent spatial alignment .
  • Analog 3 () : Pyrido[2,3-d]pyrimidine replaces one pyrimidine ring with pyridine, introducing a basic nitrogen and altering polarity .
Substituent Effects
Substituent Feature Target Compound Analog 1 Analog 2 (APP-MP) Analog 3
Electron-Withdrawing Group 3-Nitrobenzylthio 4-Nitrophenoxy Phosphate (polar) None
Hydrophobic Group 4-Fluorophenyl 2-Fluoro-4-nitrophenoxy β-D-ribofuranosyl 4,5-Dimethyl-2-thienyl
Polar/Ligand Groups Dione Amine (post-reduction) Amino, ribose, phosphate Amino, aminomethyl
  • Nitro Groups : Present in the target and Analog 1, these enhance binding to electron-rich enzyme pockets (e.g., kinases). The thioether in the target increases lipophilicity compared to Analog 1’s ether linkage.
  • Fluorine : Both the target and Analog 1 utilize fluorine for hydrophobic interactions and metabolic stability.
  • Nucleotide Mimicry : Analog 2 (APP-MP) mimics ADP via ribose and phosphate, enabling PRS1 inhibition (IC50 = 5.2 µM) . The target lacks such groups, suggesting divergent targets.

Pharmacokinetic Considerations

  • Lipophilicity : The target’s thioether and nitro groups likely increase logP vs. Analog 1’s ether and Analog 2’s polar phosphate.
  • Metabolic Stability : Methyl groups (target) resist oxidation, whereas APP-MP’s ribose may undergo glycosidic cleavage.

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